2-[(3E)-3-{[(4-Iodophenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(3E)-3-{[(4-Iodophenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(3E)-3-{[(4-Iodophenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis . Industrial production methods would likely optimize these conditions to achieve high purity and yield on a larger scale.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3E)-3-{[(4-Iodophenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
Imidazole derivatives: Another class of heterocyclic compounds with broad biological activities. The uniqueness of 2-[(3E)-3-{[(4-Iodophenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide lies in its specific structural features and the combination of functional groups, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C24H19IN4O3 |
---|---|
Molecular Weight |
538.3 g/mol |
IUPAC Name |
N-[2-hydroxy-1-[2-(4-methylanilino)-2-oxoethyl]indol-3-yl]imino-4-iodobenzamide |
InChI |
InChI=1S/C24H19IN4O3/c1-15-6-12-18(13-7-15)26-21(30)14-29-20-5-3-2-4-19(20)22(24(29)32)27-28-23(31)16-8-10-17(25)11-9-16/h2-13,32H,14H2,1H3,(H,26,30) |
InChI Key |
VDXGCCDQHCIIKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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